molecular formula C11H14FNO2 B8489501 3-Fluorophenyl N,N-diethylcarbamate

3-Fluorophenyl N,N-diethylcarbamate

Cat. No.: B8489501
M. Wt: 211.23 g/mol
InChI Key: JHISYNVCHBCMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorophenyl N,N-diethylcarbamate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylcarbamic acid moiety attached to a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylcarbamic acid 3-fluorophenyl ester typically involves the esterification of diethylcarbamic acid with 3-fluorophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of diethylcarbamic acid 3-fluorophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl N,N-diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluorophenyl N,N-diethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The ester is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethylcarbamic acid 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active diethylcarbamic acid, which can then interact with enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Diethylcarbamic acid phenyl ester
  • Diethylcarbamic acid 4-fluorophenyl ester
  • Diethylcarbamic acid 2-fluorophenyl ester

Uniqueness

3-Fluorophenyl N,N-diethylcarbamate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3-fluoro substitution can enhance the compound’s stability and binding properties compared to other positional isomers.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(3-fluorophenyl) N,N-diethylcarbamate

InChI

InChI=1S/C11H14FNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3

InChI Key

JHISYNVCHBCMCS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC(=CC=C1)F

Origin of Product

United States

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